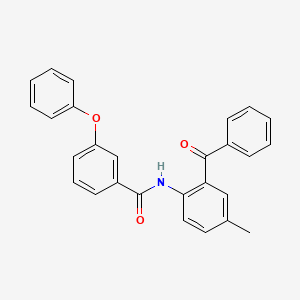

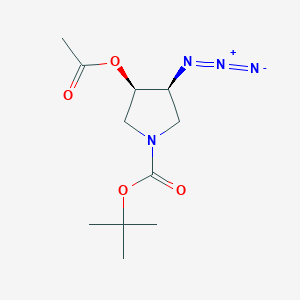

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

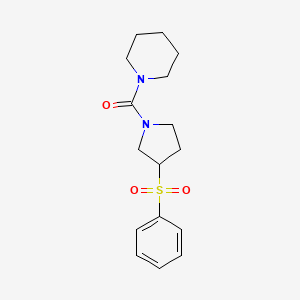

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide, also known as BPB, is a synthetic compound that has been extensively studied in scientific research. BPB is a type of benzamide that has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

- Studies on nucleophilic reactions of benzoyl-substituted cyclohexadienones have provided insights into the mechanistic patterns similar to the cleavage of benzaldehyde hemiacetals, suggesting potential applications in synthetic organic chemistry (Jackson & Waring, 1990).

- Research into the benzoylation of aminophenols using benzoylisothiocyanates has shown that N-(2-hydroxyphenyl)benzamides, compounds of biological interest, can be synthesized in a chemoselective manner, indicating the utility of these processes in the development of novel organic compounds (Singh, Lakhan, & Singh, 2017).

Pharmacological Applications

- The design and synthesis of novel N-acylhydrazone derivatives as potent histone deacetylase 6/8 dual inhibitors highlight the potential therapeutic applications of benzamide derivatives in cancer treatment. These compounds have shown to induce cell cycle arrest and apoptosis through caspase 3/7 activation (Rodrigues et al., 2016).

- Synthesis of newer analogues of substituted dibenzoyl phenol as potent anti-inflammatory agents reveals the pharmacological potential of benzoyl derivatives in treating inflammation. Among the synthesized compounds, some showed more potent activity than standard drugs (Khanum, D., Shashikanth, & Firdouse, 2004).

Materials Science

- In the field of materials science, an electrochemical and theoretical study on the enhanced pseudocapacitance performance of poly orthoaminophenol film in the presence of different derivatives of phenylglycine has demonstrated the potential of benzamide derivatives in improving the electrochemical properties of polymers for supercapacitor applications. The specific capacitance of the modified polymer electrode was significantly higher than that of the unmodified polymer film (Kowsari et al., 2019).

Propiedades

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO3/c1-19-15-16-25(24(17-19)26(29)20-9-4-2-5-10-20)28-27(30)21-11-8-14-23(18-21)31-22-12-6-3-7-13-22/h2-18H,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCRWVBVOUALMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride](/img/no-structure.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine](/img/structure/B2639221.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2639223.png)

![2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B2639224.png)